4-Ethylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

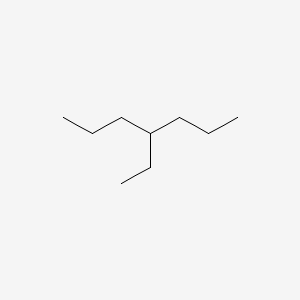

Structure

3D Structure

Properties

IUPAC Name |

4-ethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMROPFQWHHUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176690 | |

| Record name | Heptane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-32-2 | |

| Record name | 4-Ethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 4-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Fundamental Properties of 4-Ethylheptane

This technical guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of this compound. The information is presented to support research and development activities where this compound may be utilized as a reference standard, a non-polar solvent, or a building block in organic synthesis. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for the determination of key properties are provided.

Chemical Identity and Molecular Structure

This compound is a branched-chain alkane. Its molecular structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group substituted at the fourth carbon position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2216-32-2[1][2] |

| Molecular Formula | C₉H₂₀[1][2][3] |

| Molecular Weight | 128.26 g/mol [2][3] |

| Canonical SMILES | CCCC(CC)CCC[1][2] |

| InChI | InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3[1][2] |

| InChIKey | XMROPFQWHHUFFS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical properties of this compound are characteristic of a non-polar, volatile hydrocarbon. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[2][3] |

| Boiling Point | 141 °C[4][5] |

| Melting Point | -113.19 °C[4] |

| Density | 0.73 - 0.741 g/cm³[4][5] |

| Refractive Index | 1.4070 - 1.416[4][5] |

| Flash Point | 30 °C[4] |

| Water Solubility | 242.2 µg/L (temperature not stated)[4] |

| Solubility | Soluble in Ether, Benzene, Acetone[4] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

| Spectroscopic Data | Description |

| Infrared (IR) Spectrum | The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations for sp³ hybridized carbons. Strong absorptions are expected in the 2850-2960 cm⁻¹ region (C-H stretch) and around 1465 cm⁻¹ and 1375 cm⁻¹ (CH₂ and CH₃ bending, respectively).[6] |

| Mass Spectrum (Electron Ionization) | The mass spectrum shows fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 128 may be of low intensity. Prominent peaks correspond to the loss of alkyl fragments, with a base peak often resulting from the formation of a stable secondary carbocation.[7] |

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions for handling and storage.

| Safety Information | Details |

| GHS Pictograms | GHS02 (Flammable), GHS08 (Health Hazard)[3][8] |

| Hazard Statements | H226: Flammable liquid and vapor.[1][9] H304: May be fatal if swallowed and enters airways.[1][9] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1][9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] P331: Do NOT induce vomiting.[1][9] P403+P235: Store in a well-ventilated place. Keep cool.[9] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound.

5.1. Boiling Point Determination (Distillation Method - ASTM D1078)

This method determines the distillation range of volatile organic liquids.

-

Apparatus: Distillation flask, condenser, graduated cylinder for receiving, thermometer, and a heating source.

-

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

Begin heating the flask.

-

Record the temperature at which the first drop of distillate falls from the condenser (Initial Boiling Point).

-

Continue distillation at a prescribed rate.

-

The boiling point is the temperature observed when the vapor is condensing and dripping into the receiving cylinder at a steady rate. For a pure compound like this compound, the boiling range should be narrow.

-

5.2. Density Measurement

The density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature bath.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

5.3. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent when it enters the liquid.

-

Apparatus: Abbe refractometer, constant temperature water bath, and a light source.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of this compound onto the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the scale.

-

5.4. Infrared (IR) Spectroscopy

This technique is used to identify the functional groups present in the molecule.

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer, and salt plates (e.g., NaCl or KBr).

-

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place a drop of this compound on one salt plate.

-

Place the second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

5.5. Mass Spectrometry (Electron Ionization)

This technique is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Apparatus: Gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

A dilute solution of this compound in a volatile solvent (e.g., pentane (B18724) or hexane) is prepared.

-

The sample is injected into the GC, where it is vaporized and separated from the solvent.

-

The separated this compound enters the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

Visualization of Property Relationships

The fundamental properties of this compound are interconnected. The molecular structure is the primary determinant of its physical and chemical behavior.

Caption: Logical relationship of this compound's properties.

References

- 1. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. ucc.ie [ucc.ie]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. louis.uah.edu [louis.uah.edu]

- 9. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

An In-depth Technical Guide to 4-Ethylheptane (CAS 2216-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylheptane (CAS No. 2216-32-2), a branched-chain alkane. While not directly implicated in current drug development, its physicochemical properties and potential as a non-polar solvent or synthetic building block warrant consideration. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, details standard analytical protocols, and discusses its known safety profile. The absence of known interactions with biological signaling pathways is also addressed. All quantitative data is presented in structured tables for clarity, and conceptual workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1] It is a saturated hydrocarbon, and as such, is chemically inert under most conditions. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its linear isomer, n-nonane.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2216-32-2 | [2][3] |

| Molecular Formula | C₉H₂₀ | [2][3] |

| Molecular Weight | 128.26 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Liquid | [1] |

| Density | 0.73 g/cm³ | [1] |

| Boiling Point | 141 °C | [1] |

| Melting Point | -113.19 °C | [1] |

| Flash Point | 30 °C | [1] |

| Refractive Index | 1.4070 - 1.4090 | [1] |

| Water Solubility | 242.2 µg/L | [1] |

| Solubility | Soluble in Ether, Benzene, Acetone | [1] |

Synthesis of this compound

Proposed Synthesis via Grignard Reaction

A Grignard reaction provides a reliable method for forming carbon-carbon bonds. A potential route to this compound could involve the reaction of a propyl magnesium halide with 4-heptanone (B92745), followed by dehydration and subsequent hydrogenation. A more direct, albeit potentially lower-yielding, approach would be the reaction of an ethyl magnesium halide with a 4-haloheptane. A more plausible Grignard synthesis would involve the reaction of propylmagnesium bromide with 4-heptanone to form 4-ethyl-4-heptanol, followed by reduction of the tertiary alcohol.

Proposed Synthesis via Wurtz Reaction

The Wurtz reaction, while often leading to side products and having limited synthetic utility for asymmetric alkanes, presents a theoretical pathway. The coupling of 1-bromopropane (B46711) and 1-bromobutane (B133212) with sodium metal would produce a mixture of hexane (B92381), octane, and the desired heptane, along with other isomers. A more specific Wurtz-type reaction could involve the coupling of 4-bromoheptane (B1329381) with ethyl bromide and sodium, though this would also result in a mixture of products. A more controlled synthesis would involve the reaction of 4-bromo-4-ethylheptane with a reducing agent. However, the synthesis of this starting material is not trivial. A more straightforward, though potentially low-yielding, approach would be the coupling of two molecules of a propyl halide and one molecule of an ethyl dihalide in the presence of sodium. A more direct, albeit less efficient, method would be the coupling of 1-bromopropane and 1-ethyl-1-bromopropane. Given the limitations, a more practical Wurtz synthesis would involve the coupling of a single appropriate halide. A plausible, though likely inefficient, route is the coupling of 1-bromo-2-ethylpentane with ethyl bromide. A more direct, but still problematic, approach is the coupling of a propyl halide and a butyl halide. For the specific synthesis of this compound, a more targeted approach would be the reaction of 4-bromoheptane with ethylmagnesium bromide in the presence of a suitable catalyst (a variation of a Grignard coupling reaction). A classic Wurtz reaction would involve the coupling of two different alkyl halides, for instance, 1-bromopropane and 1-bromo-2-ethylbutane.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Complex multiplets in the alkane region (~0.8-1.4 ppm). | [4] |

| ¹³C NMR | Signals corresponding to the different carbon environments in the molecule. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 128, with characteristic fragmentation patterns for branched alkanes (e.g., loss of ethyl and propyl groups). | [3] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the searched literature. However, standard procedures for the analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as hexane or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups (C-H bonds) in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Applications in Drug Development

Currently, there is no specific information in the scientific literature to suggest that this compound is used as an active pharmaceutical ingredient or plays a direct role in drug development. Its primary relevance to this field would be as a non-polar solvent for extraction or synthesis, or as a reference compound in analytical studies. Branched alkanes, in general, are components of various fuels and lubricants and can be used as inert media for reactions.

Biological Activity and Signaling Pathways

There is no evidence to suggest that this compound has any specific biological activity or interacts with known signaling pathways in mammalian systems. As a simple, non-functionalized alkane, it is not expected to bind to receptors or enzymes with high specificity. The general biological effect of short-chain alkanes is related to their lipophilicity, which can lead to disruption of cell membranes at high concentrations. Some microorganisms possess enzymatic pathways (e.g., involving alkane hydroxylases) to metabolize alkanes, but this is a catabolic process rather than a signaling event.

Safety and Toxicology

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Reference(s) |

| Flammable liquid and vapor | H226 | Flammable liquid and vapor | [3] |

| May be fatal if swallowed and enters airways | H304 | May be fatal if swallowed and enters airways | [3] |

Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound is a simple branched alkane with well-defined physical and chemical properties. While it does not have known direct applications in drug development or specific biological activities, a thorough understanding of its properties, synthesis, and analysis is valuable for researchers who may encounter it as a solvent, impurity, or starting material. The protocols and data presented in this guide provide a foundational resource for scientists working with this compound. Further research into the biological effects of branched alkanes could reveal currently unknown interactions, but based on current knowledge, this compound is best considered a simple hydrocarbon with limited biological significance.

References

An In-depth Technical Guide to 4-Ethylheptane: Chemical Structure and Isomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomerism, and physicochemical properties of 4-ethylheptane. It includes detailed experimental protocols for the synthesis and analysis of branched alkanes and presents a logical visualization of its isomeric relationships.

Chemical Structure of this compound

This compound is a branched alkane, a saturated hydrocarbon that is a structural isomer of nonane (B91170). Its fundamental characteristics are defined by its molecular and structural formula.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₂₀[2]

-

Molecular Weight: 128.26 g/mol [3]

-

Canonical SMILES: CCCC(CC)CCC[1]

-

InChI: InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3[1][2]

The structure consists of a seven-carbon main chain (heptane) with a two-carbon ethyl group attached to the fourth carbon atom. This branching influences its physical properties compared to its straight-chain isomer, n-nonane.

Isomerism in this compound

Isomerism is a key concept in understanding the properties and potential applications of organic molecules. This compound is part of a large family of isomers with the same molecular formula, C₉H₂₀.

Constitutional (Structural) Isomerism

Compounds with the same molecular formula but different atomic connectivity are known as constitutional or structural isomers. The molecular formula C₉H₂₀ corresponds to nonane, which has 35 distinct structural isomers.[4][5][6] These isomers can be categorized based on the length of their main carbon chain and the nature and position of their alkyl branches.

Examples of structural isomers of this compound (all C₉H₂₀) include:

-

Methyloctanes: e.g., 2-Methyloctane, 3-Methyloctane, 4-Methyloctane.[6][8]

-

Dimethylheptanes: e.g., 2,2-Dimethylheptane, 3,4-Dimethylheptane.[6][8]

-

Ethylheptanes: e.g., 3-Ethylheptane.[5]

-

Trimethylhexanes: e.g., 2,2,4-Trimethylhexane.[4]

-

Diethylpentane: e.g., 3,3-Diethylpentane.[5]

The degree of branching significantly affects properties such as boiling point and viscosity. Generally, increased branching leads to a lower boiling point due to reduced intermolecular van der Waals forces.

Stereoisomerism

Stereoisomerism occurs in molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A common cause of stereoisomerism in alkanes is the presence of a chiral center—a carbon atom bonded to four different substituent groups.

In the case of this compound, the carbon atom at position 4 is bonded to:

-

A hydrogen atom

-

An ethyl group (-CH₂CH₃)

-

A propyl group (-CH₂CH₂CH₃)

-

Another propyl group (-CH₂CH₂CH₃)

Since two of the substituents (the two propyl groups) are identical, the fourth carbon is not a chiral center . Therefore, this compound does not exhibit stereoisomerism and has no enantiomers or diastereomers.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound and its straight-chain isomer, n-nonane, for comparison.

| Property | This compound | n-Nonane |

| Molecular Formula | C₉H₂₀ | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol [3] | 128.25 g/mol [7] |

| Boiling Point | 141 °C[3] | 151 °C[9] |

| Melting Point | -113.19 °C[3] | -53 °C[9] |

| Density | 0.73 g/cm³[3] | 0.718 g/cm³ (at 20 °C)[10] |

| Flash Point | 30 °C[3] | 86 °F (30 °C) |

| Solubility | Soluble in Ether, Benzene, Acetone.[3] | Insoluble in water; soluble in organic solvents.[10] |

Experimental Protocols

The synthesis and analysis of branched alkanes like this compound require specific laboratory procedures. Below are detailed methodologies for synthesis and analysis.

Synthesis of Branched Alkanes (General Protocol)

Branched alkanes can be synthesized from various starting materials. A common method involves the hydrogenation of a corresponding unsaturated hydrocarbon (alkene or alkyne).

Objective: To synthesize a branched alkane via catalytic hydrogenation of a branched alkene.

Methodology:

-

Alkene Preparation (Example: Wittig Reaction): A branched alkene precursor can be synthesized by reacting a suitable ketone (e.g., 4-heptanone) with a phosphorus ylide (e.g., ethylidenetriphenylphosphorane) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: The chosen branched alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and placed in a high-pressure reaction vessel (hydrogenator).

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on Carbon, PtO₂) is added to the solution. The amount is typically 1-5 mol% relative to the alkene.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to a specified pressure (e.g., 50-100 psi). The mixture is agitated or stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like Gas Chromatography (GC) on aliquots.

-

Workup: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite or a similar filter aid to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude alkane is then purified, typically by fractional distillation, to yield the high-purity branched alkane.

Analysis of Alkane Isomers (General Protocol)

Gas Chromatography is a primary technique for separating and identifying volatile compounds like alkane isomers.

Objective: To separate and identify this compound from a mixture of its isomers.

Methodology:

-

Sample Preparation: A dilute solution of the alkane mixture is prepared in a volatile solvent (e.g., hexane (B92381) or pentane). A typical concentration is 100-1000 ppm.

-

Instrumentation (Gas Chromatography-Mass Spectrometry, GC-MS):

-

GC System: A gas chromatograph equipped with a capillary column is used. A non-polar column (e.g., DB-1, HP-5ms) is suitable for separating alkanes based on boiling points.

-

Injector: A split/splitless injector is set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Oven Program: A temperature program is established. For nonane isomers, a typical program might start at 40 °C, hold for 2 minutes, and then ramp at 5-10 °C/min to 200 °C.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

MS Detector: A mass spectrometer is used for detection and identification. It is set to scan a mass range of m/z 40-200.

-

-

Data Acquisition: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The instrument separates the components, and the mass spectrometer records the mass spectrum of each eluting compound.

-

Data Analysis:

-

Retention Time: The retention time of each peak is compared to that of an authentic standard of this compound for preliminary identification.

-

Mass Spectrum: The fragmentation pattern of the unknown peak is compared to a library of mass spectra (e.g., NIST/Wiley library) to confirm the identity of this compound and other isomers.[2]

-

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationship between the parent molecular formula and several of its structural isomers, including this compound.

Caption: Structural isomers of the molecular formula C₉H₂₀.

References

- 1. Heptane, 4-ethyl- | C9H20 | CID 16663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 4-ethyl- [webbook.nist.gov]

- 3. This compound | 2216-32-2 [chemicalbook.com]

- 4. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 6. List of isomers of nonane - Wikipedia [en.wikipedia.org]

- 7. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]

- 10. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

Spectroscopic Profile of 4-Ethylheptane: A Technical Guide

Introduction

4-Ethylheptane (C₉H₂₀, CAS No: 2216-32-2) is a branched-chain alkane, a class of compounds that are fundamental components of fuels and lubricants, and also serve as important scaffolds in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various scientific and industrial applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and related fields. The guide includes detailed data presented in tabular format, experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique insights into its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by overlapping signals in the upfield region, typical for saturated hydrocarbons. The chemical shifts are influenced by the local electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| CH (C4) | ~1.21 | Nonet | ~6.8 |

| CH₂ (C3, C5) | ~1.26 | Multiplet | |

| CH₂ (C2, C6) | ~1.28 | Multiplet | |

| CH₂ (ethyl) | ~1.24 | Quartet | ~7.4 |

| CH₃ (C1, C7) | ~0.88 | Triplet | ~7.0 |

| CH₃ (ethyl) | ~0.83 | Triplet | ~7.4 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, the nine carbon atoms give rise to four unique signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C4 | ~39.8 |

| C3, C5 | ~30.6 |

| C2, C6 | ~23.2 |

| C1, C7 | ~14.3 |

| Ethyl CH₂ | ~25.9 |

| Ethyl CH₃ | ~11.7 |

Note: These are predicted chemical shifts based on empirical data for similar branched alkanes. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is dominated by C-H stretching and bending vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2958 - 2873 | C-H stretch (asymmetric and symmetric) | Strong |

| 1465 | -CH₂- bend (scissoring) | Medium |

| 1378 | -CH₃ bend (symmetric) | Medium |

Data obtained from the NIST gas-phase IR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) leads to the formation of a molecular ion and several characteristic fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 128 | < 1 | [C₉H₂₀]⁺ (Molecular Ion) |

| 99 | 15 | [M - C₂H₅]⁺ |

| 85 | 30 | [M - C₃H₇]⁺ |

| 71 | 40 | [M - C₄H₉]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | 85 | [C₃H₇]⁺ |

| 29 | 45 | [C₂H₅]⁺ |

The fragmentation of this compound is dominated by cleavage at the branch point, leading to the formation of stable secondary carbocations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR of a Liquid Sample (e.g., this compound)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Infrared (IR) Spectroscopy

Protocol for FTIR of a Neat Liquid Sample (e.g., this compound)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and dry thoroughly.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of volatile liquid this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

For GC-MS, the sample is first vaporized in the heated injection port and separated on a capillary column before entering the ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, positively charged ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Ethylheptane for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical synthesis of 4-ethylheptane, a branched alkane used in various research contexts. The primary focus is on a robust and high-yield synthetic method suitable for laboratory-scale production, emphasizing the Corey-House synthesis. This reaction is particularly well-suited for creating unsymmetrical alkanes like this compound from smaller, readily available precursors.

Overview of Synthetic Strategies

The synthesis of an unsymmetrical alkane such as this compound requires a method that allows for the precise coupling of two different alkyl groups. While several carbon-carbon bond-forming reactions exist, the Corey-House synthesis is superior to methods like the Wurtz reaction, which is inefficient for unsymmetrical products due to the formation of a mixture of alkanes.[1][2]

The Corey-House reaction utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide.[3][4] This method is known for its high yields and broad applicability, making it a powerful tool in organic synthesis.[3][5] For this compound (a C9 alkane), two primary Corey-House pathways are logical and efficient.

Logical Synthesis Pathways:

Two effective pathways for the synthesis of this compound via the Corey-House reaction are:

-

Pathway A: The reaction of lithium diethylcuprate with 1-bromopropane (B46711).

-

Pathway B: The reaction of lithium dipropylcuprate with bromoethane (B45996).

Both pathways are viable; however, for optimal yield, the alkyl halide in the coupling step should be a primary halide, which is the case in both options.[6][7]

Quantitative Data

The Corey-House synthesis is known for its high efficiency in coupling unhindered alkyl groups. While specific yield data for this compound is not extensively published, the expected yields for similar unsymmetrical alkanes are consistently high.

| Synthesis Pathway | Reactants | Expected Yield Range | Key Conditions |

| Pathway A | Lithium Diethylcuprate, 1-Bromopropane | 80-95% | Anhydrous Ether or THF, Low Temperature (-78°C to 0°C), Inert Atmosphere |

| Pathway B | Lithium Dipropylcuprate, Bromoethane | 80-95% | Anhydrous Ether or THF, Low Temperature (-78°C to 0°C), Inert Atmosphere |

Table 1: Summary of Quantitative Data for the Corey-House Synthesis of this compound. Yields are based on typical outcomes for this reaction type with primary alkyl halides.[8]

Experimental Workflow and Visualization

The synthesis follows a sequential three-step process: formation of an alkyllithium reagent, in-situ preparation of the Gilman reagent, and the final coupling reaction with a second alkyl halide.

Detailed Experimental Protocol (Pathway A)

This protocol details the synthesis of this compound from bromoethane and 1-bromopropane. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent the decomposition of the organometallic reagents.[9][10]

Materials:

-

Bromoethane (CH₃CH₂Br)

-

Lithium metal, fine wire or granules

-

Copper(I) Iodide (CuI)

-

1-Bromopropane (CH₃CH₂CH₂Br)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Standard flame-dried glassware for air-sensitive reactions (three-neck flask, dropping funnel, condenser)

Procedure:

Step 1: Preparation of Ethyllithium (B1215237) (CH₃CH₂Li)

-

In a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place lithium metal (2.1 equivalents).

-

Add approximately 50 mL of anhydrous diethyl ether to the flask.

-

Slowly add a solution of bromoethane (1.0 equivalent) in 20 mL of anhydrous diethyl ether from the dropping funnel to the stirred lithium suspension. The reaction is exothermic and may require initial warming to start, after which the rate should be controlled by the addition rate to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of ethyllithium.

Step 2: In-Situ Formation of Lithium Diethylcuprate ((CH₃CH₂)₂CuLi)

-

Cool the freshly prepared ethyllithium solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a slurry of copper(I) iodide (0.5 equivalents) in 20 mL of anhydrous diethyl ether.

-

Transfer the CuI slurry to the cold ethyllithium solution via a cannula, while stirring vigorously.

-

Allow the reaction mixture to warm slowly to approximately 0 °C, during which the solution will typically change color, indicating the formation of the lithium diethylcuprate (Gilman reagent).[10]

Step 3: Coupling Reaction to Form this compound

-

Cool the Gilman reagent solution back down to -78 °C.

-

Slowly add a solution of 1-bromopropane (1.0 equivalent) in 20 mL of anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 4: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any remaining organometallic species.[11]

-

Transfer the mixture to a separatory funnel. Separate the organic layer (ether).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

This detailed guide provides the necessary theoretical and practical framework for the successful synthesis of this compound in a research setting, emphasizing a reliable and high-yield methodology.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. Corey-House_synthesis [chemeurope.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. oc.aadi.net.in [oc.aadi.net.in]

- 8. grokipedia.com [grokipedia.com]

- 9. Preparation of Alkanes using Coupling of Alkyl Halides with Organometalli.. [askfilo.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Thermophysical Properties of 4-Ethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of 4-Ethylheptane (CAS: 2216-32-2), a branched alkane with the molecular formula C9H20.[1][2][3][4][5] The data presented herein is crucial for professionals in research, science, and drug development who require precise information for modeling, process design, and formulation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key measurements are described.

Physicochemical Identifiers

| Identifier | Value |

| Molecular Formula | C9H20 |

| Molecular Weight | 128.2551 g/mol [1][3] |

| CAS Registry Number | 2216-32-2[1][3] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3[1][3] |

| InChIKey | XMROPFQWHHUFFS-UHFFFAOYSA-N[1][3] |

| SMILES | CCCC(CC)CCC[2] |

Quantitative Thermophysical Data

The following tables summarize the key thermophysical properties of this compound. The data is primarily sourced from the NIST/TRC Web Thermo Tables, which provides critically evaluated data.[6]

Table 1: Density

| Phase | Temperature (K) | Density ( kg/m ³) |

| Liquid | 180 - 594.7 | Data available over this range[6] |

| Gas (in equilibrium with Liquid) | 477.355 - 594.7 | Data available over this range[6] |

Table 2: Viscosity

| Phase | Temperature (K) | Viscosity (Pa·s) |

| Liquid (in equilibrium with Gas) | 270 - 590 | Data available over this range[6] |

| Gas | 420 - 890 | Data available over this range[6] |

Table 3: Thermal Conductivity

| Phase | Temperature (K) | Thermal Conductivity (W/m·K) |

| Liquid (in equilibrium with Gas) | 200 - 530 | Data available over this range[6] |

| Gas | 420 - 890 | Data available over this range[6] |

Table 4: Heat Capacity

| Phase | Temperature (K) | Heat Capacity (J/mol·K) |

| Liquid (at saturation pressure) | 250 - 580 | Data available over this range[6] |

| Ideal Gas (at constant pressure) | 200 - 1500 | Data available over this range[6] |

Table 5: Vapor Pressure and Enthalpy of Vaporization

| Property | Temperature (K) | Pressure (kPa) | Enthalpy of Vaporization (kJ/mol) |

| Vapor Pressure | 303.26 - 441.97 | An equation ln(Pvp) = A + B/T + Cln(T) + DT^2 is available[7] | N/A |

| Enthalpy of Vaporization | 255 - 594.7 | N/A | Data available over this range[6] |

Table 6: Other Key Properties

| Property | Value | Conditions |

| Normal Boiling Point | 415.8 K (142.65 °C) | At 101.325 kPa |

| Critical Temperature | 594.7 K | N/A[6] |

| Critical Pressure | 2450.13 kPa | N/A[6] |

| Critical Density | 225 kg/m ³ | N/A |

| Enthalpy of Formation (Liquid) | -249.7 kJ/mol | At 298.15 K |

| Enthalpy of Formation (Gas) | -207.9 kJ/mol | At 298.15 K |

| Refractive Index (Liquid) | Data available | Wavelength: 434.05 nm to 667.82 nm, Temperature: 293.138 K to 385.926 K[6] |

Experimental Protocols

The determination of thermophysical properties of alkanes like this compound involves a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Density Measurement

A common and precise method for determining the density of liquids is the vibrating tube densimeter.[8]

Methodology:

-

Calibration: The instrument is calibrated using two fluids of known density, typically dry air and pure water.

-

Sample Injection: The this compound sample is injected into the vibrating U-shaped tube.

-

Temperature Control: The temperature of the sample is precisely controlled using a thermostatic bath.

-

Measurement: The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.

-

Data Acquisition: Density values are recorded at various temperatures to establish the density-temperature relationship.

Viscosity Measurement

The dynamic viscosity of liquids can be determined using various types of viscometers, such as capillary, rotational, or falling ball viscometers.[9]

Methodology (Capillary Viscometer):

-

Instrument Setup: A calibrated capillary viscometer is placed in a constant temperature bath.

-

Sample Loading: A known volume of this compound is introduced into the viscometer.

-

Flow Time Measurement: The time taken for the liquid to flow between two marked points under gravity is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Thermal Conductivity Measurement

The transient hot-wire method is a widely used technique for measuring the thermal conductivity of fluids.

Methodology:

-

Apparatus: A thin platinum wire is submerged in the this compound sample.

-

Heating: A step voltage is applied to the wire, causing it to heat up.

-

Temperature Rise Measurement: The temperature rise of the wire is measured over a short period by recording its resistance change.

-

Calculation: The thermal conductivity of the liquid is determined from the rate of temperature increase of the wire.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a primary method for determining the heat capacity of liquids.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is sealed in a hermetic pan. An empty pan is used as a reference.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program (heating at a constant rate).

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity is calculated from the differential heat flow, the sample mass, and the heating rate.

Visualizations

Experimental Workflow for Thermophysical Property Determination

Caption: General workflow for determining thermophysical properties.

Logical Relationship of Key Thermophysical Propertiesdot

// Relationships Density -> Viscosity_d [label=" μ = ν * ρ ", color="#5F6368"]; Viscosity_k -> Viscosity_d [color="#5F6368"];

Density -> ThermalDiffusivity [label=" α = k / (ρ * Cp) ", color="#5F6368"]; HeatCapacity -> ThermalDiffusivity [color="#5F6368"]; ThermalConductivity -> ThermalDiffusivity [color="#5F6368"];

VaporPressure -> EnthalpyVap [label="Clausius-Clapeyron\nEquation", dir=both, color="#5F6368"]; }

References

- 1. Heptane, 4-ethyl- [webbook.nist.gov]

- 2. Heptane, 4-ethyl- | C9H20 | CID 16663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 4-ethyl- [webbook.nist.gov]

- 4. Heptane, 4-ethyl- [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

4-Ethylheptane: A Technical Guide to its Historical Synthesis and Physicochemical Properties

Introduction

4-Ethylheptane, a branched alkane with the chemical formula C9H20, represents a class of hydrocarbons that garnered significant interest in the early to mid-20th century with the advancement of organic synthesis. While a singular "discovery" event for this compound is not prominently documented, its synthesis falls within the broader historical context of the systematic preparation and characterization of isomeric alkanes. This guide provides a detailed overview of the likely historical synthesis methods, experimental protocols, and the physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical research. The synthesis of such branched alkanes was pivotal for understanding structure-property relationships and for producing reference compounds for fuel and materials science.

Historical Context: The Era of Branched Alkane Synthesis

The early 20th century was a transformative period for organic chemistry. The development of powerful synthetic methodologies allowed for the systematic creation of a vast array of organic molecules. A key figure in the synthesis of branched hydrocarbons was the American chemist Frank C. Whitmore. His work, particularly with the Grignard reaction, laid the groundwork for the preparation of numerous complex alkanes, including various nonanes (nine-carbon alkanes). Although direct attribution for the first synthesis of this compound is scarce, the methods pioneered and refined during this era provide a clear blueprint for its preparation.

The Grignard reaction, discovered by Victor Grignard in 1900, became a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with unparalleled efficiency for its time. This reaction was instrumental in the synthesis of tertiary alcohols, which could then be converted to the corresponding alkanes.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various chemical databases and historical literature, representing the accepted physical constants for this compound.

| Property | Value |

| Molecular Formula | C9H20 |

| Molecular Weight | 128.26 g/mol |

| CAS Number | 2216-32-2 |

| Melting Point | -113.19 °C |

| Boiling Point | 141 °C |

| Density | 0.73 g/mL |

| Refractive Index (nD) | 1.4070-1.4090 |

Plausible Historical Synthesis of this compound

A likely and historically relevant synthetic route to this compound involves a two-step process:

-

Grignard Reaction: The reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 4-heptanone (B92745) to produce the tertiary alcohol, 4-ethyl-4-heptanol (B3054337).

-

Reduction of the Tertiary Alcohol: The subsequent reduction of 4-ethyl-4-heptanol to yield this compound.

This approach aligns with the common synthetic strategies of the early 20th century for constructing branched alkane skeletons.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound, based on historical laboratory practices.

Step 1: Synthesis of 4-Ethyl-4-heptanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propyl bromide

-

4-Heptanone

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser (with a calcium chloride drying tube), a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried in an oven and assembled while hot to exclude atmospheric moisture.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the reaction flask. A small amount of a solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle bubbling. The remaining propyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude 4-ethyl-4-heptanol.

Step 2: Reduction of 4-Ethyl-4-heptanol to this compound

Early methods for the reduction of tertiary alcohols were often harsh. A plausible historical method would involve the conversion of the alcohol to an alkyl halide, followed by reduction.

Materials:

-

Crude 4-ethyl-4-heptanol

-

Concentrated hydrochloric acid

-

Zinc dust

-

Ethanol

Procedure:

-

Conversion to Alkyl Chloride: The crude 4-ethyl-4-heptanol is shaken with concentrated hydrochloric acid in a separatory funnel. The upper organic layer, containing 4-chloro-4-ethylheptane, is separated, washed with cold water, a dilute sodium bicarbonate solution, and then water again. The crude alkyl chloride is dried over anhydrous calcium chloride.

-

Reduction: The crude 4-chloro-4-ethylheptane is dissolved in ethanol, and zinc dust is added portion-wise with stirring. The mixture is refluxed for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and filtered to remove excess zinc. The filtrate is diluted with water, and the upper layer of crude this compound is separated. It is then washed with water, dried over anhydrous sodium sulfate, and purified by fractional distillation. The fraction boiling at approximately 141 °C is collected as pure this compound.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the historical synthesis of this compound.

Caption: Plausible historical synthesis of this compound.

Caption: Detailed experimental workflow for this compound synthesis.

Conclusion

While the specific historical moment of the first synthesis of this compound may be lost to the annals of early organic chemistry, the methodologies developed by pioneers like Frank C. Whitmore provide a robust framework for its preparation. The Grignard reaction, followed by the reduction of the resulting tertiary alcohol, represents a classic and historically significant route to this and other branched alkanes. The physicochemical data for this compound, now well-established, would have been crucial for the systematic studies of hydrocarbon isomers that underpinned much of the development of modern organic chemistry and its industrial applications. This guide serves as a technical summary of the likely historical synthesis and established properties of this compound, providing valuable context for contemporary researchers.

An In-depth Technical Guide on the Putative Natural Occurrence of 4-Ethylheptane

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide addresses the current state of knowledge regarding the natural occurrence of 4-ethylheptane. Despite a comprehensive search of scientific literature and chemical databases, no definitive evidence of its natural occurrence in plants, insects, or food has been found. Therefore, this document serves as a technical whitepaper outlining the methodologies and theoretical frameworks that would be essential for investigating the potential natural presence of this compound.

Introduction

This compound is a branched-chain alkane with the molecular formula C9H20. While its synthetic applications and physical properties are documented, its presence in the natural world remains unconfirmed. This guide provides a detailed overview of the experimental protocols and theoretical considerations necessary to explore the potential natural occurrence of this compound. The methodologies described are based on established techniques for the analysis of volatile organic compounds (VOCs) in complex natural matrices.

Theoretical Biosynthesis

The biosynthesis of branched-chain alkanes in nature typically involves the extension of a primer molecule derived from amino acid catabolism. For instance, the biosynthesis of other branched alkanes often utilizes primers such as isobutyryl-CoA (from valine), 2-methylbutyryl-CoA (from isoleucine), or isovaleryl-CoA (from leucine). These primers are then elongated by the fatty acid synthase (FAS) machinery, followed by reduction and subsequent processing to yield the final alkane.

A hypothetical biosynthetic pathway for this compound could involve a unique primer or a modification of an existing fatty acid precursor. The logical relationship for a potential biosynthetic route is outlined below.

Caption: Hypothetical biosynthetic pathway for this compound.

Proposed Experimental Protocols for Detection and Quantification

The investigation into the natural occurrence of this compound would require sensitive analytical techniques capable of detecting and quantifying trace levels of volatile hydrocarbons in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

The initial step involves the collection of samples from potential natural sources, such as plants known to produce a variety of volatile organic compounds, insects that utilize hydrocarbon-based pheromones, or fermented foods where microbial metabolism could potentially produce this compound.

Table 1: Sample Preparation Protocols for this compound Analysis

| Matrix | Sample Preparation Protocol |

| Plant Tissues (Leaves, Flowers) | 1. Homogenize fresh or freeze-dried plant material (1-5 g) in liquid nitrogen. 2. Transfer the powdered tissue to a headspace vial. 3. Add an internal standard (e.g., deuterated alkane). 4. Seal the vial for headspace analysis. |

| Insect Cuticular Extracts | 1. Submerge whole insects or specific glands in a non-polar solvent (e.g., hexane) for a defined period (e.g., 10 minutes). 2. Remove the insect material. 3. Concentrate the extract under a gentle stream of nitrogen. 4. Add an internal standard before GC-MS analysis. |

| Food Samples (Fermented) | 1. Homogenize the food sample (5-10 g). 2. Place the homogenate in a headspace vial. 3. Add a saturated salt solution to increase the volatility of organic compounds. 4. Add an internal standard and seal the vial. |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive technique for extracting volatile and semi-volatile organic compounds from the headspace of a sample.

Table 2: HS-SPME Protocol

| Parameter | Recommended Setting |

| SPME Fiber | Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) |

| Equilibration Temperature | 40-60 °C |

| Equilibration Time | 15-30 minutes |

| Extraction Time | 30-60 minutes |

| Desorption Temperature | 250 °C |

| Desorption Time | 2-5 minutes |

The extracted volatile compounds are then analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides identification and quantification.

Table 3: GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting |

| GC Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial temperature of 40 °C (hold for 2 min), ramp at 5 °C/min to 250 °C (hold for 5 min) |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Data Analysis and Compound Identification

The identification of this compound would be based on a two-tiered approach:

-

Mass Spectral Library Matching: The obtained mass spectrum of a chromatographic peak would be compared against standard mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.

-

Retention Index (RI) Comparison: The retention time of the peak would be converted to a retention index by analyzing a homologous series of n-alkanes under the same chromatographic conditions. This RI would then be compared with a known standard of this compound.

The logical workflow for the experimental investigation is depicted in the following diagram.

4-Ethylheptane as a Building Block in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-ethylheptane and its potential utility as a building block in organic synthesis. A critical evaluation of the reactivity of this compound, a saturated alkane, reveals its inherent limitations for constructing complex molecular architectures. In response, this guide introduces 4-ethyl-3-heptene (B15176443), a structurally related unsaturated analog, as a versatile and highly reactive platform for synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented for key reactions of 4-ethyl-3-heptene, including ozonolysis, epoxidation, and hydroboration-oxidation, demonstrating its value in generating diverse functionalized intermediates for research and drug development.

Introduction: The Synthetic Potential of the this compound Scaffold

The C9 scaffold of this compound presents an interesting structural motif. However, as a saturated alkane, its application as a reactive building block in traditional organic synthesis is severely limited. Alkanes are characterized by strong, nonpolar C-C and C-H bonds, rendering them largely inert to the common reagents used for functional group interconversions.

Reactions involving alkanes, such as free-radical halogenation, typically require harsh conditions (UV light or high temperatures) and often suffer from a lack of selectivity, leading to a mixture of products that are difficult to separate. This makes direct, controlled functionalization of this compound for the synthesis of complex target molecules synthetically challenging and inefficient.

To overcome these limitations, this guide focuses on a more synthetically useful unsaturated analog: 4-ethyl-3-heptene . The presence of a trisubstituted double bond in 4-ethyl-3-heptene provides a locus of reactivity, enabling a wide range of selective chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular frameworks, making it a valuable precursor for the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below for reference.

| Property | Value |

| Molecular Formula | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol |

| Boiling Point | 141 °C |

| Density | 0.73 g/cm³ |

| Flash Point | 30 °C |

| CAS Number | 2216-32-2 |

Spectroscopic data for this compound can be found in various databases. Key spectral features are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Complex aliphatic signals in the 0.8-1.5 ppm range. |

| ¹³C NMR | Aliphatic signals characteristic of a branched alkane. |

| IR Spectroscopy | C-H stretching and bending vibrations (~2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (m/z = 128) and a fragmentation pattern typical of branched alkanes. |

Synthetic Utility of 4-Ethyl-3-heptene: A Versatile Building Block

The carbon-carbon double bond in 4-ethyl-3-heptene is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups. The following sections detail key synthetic applications and provide experimental protocols.

Ozonolysis: Oxidative Cleavage to Carbonyl Compounds

Ozonolysis is a powerful method for cleaving the double bond of 4-ethyl-3-heptene to yield valuable carbonyl compounds. The nature of the products is determined by the workup conditions.

Figure 1. Ozonolysis of 4-Ethyl-3-heptene.

Quantitative Data: Expected Products from Ozonolysis

| Workup Condition | Product 1 | Product 2 | Typical Yield |

| Reductive (Zn/H₂O or DMS) | 4-Ethylheptan-3-one | Propanal | Generally high (>90%) |

| Oxidative (H₂O₂) | 4-Ethylheptanoic Acid | Propanoic Acid | Generally high (>85%) |

Experimental Protocols

Reductive Workup:

-

Dissolve 4-ethyl-3-heptene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) in a flask equipped with a gas dispersion tube at -78 °C (dry ice/acetone bath).

-

Bubble ozone (O₃) gas through the solution until a persistent blue color is observed, indicating complete consumption of the alkene.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (B99878) (DMS, 1.5 eq) or zinc dust (2.0 eq) and water.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work up the reaction by filtering off any solids (if zinc was used) and washing the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of 4-ethylheptan-3-one and propanal by distillation or chromatography.

Oxidative Workup:

-

Follow steps 1-3 of the reductive workup protocol.

-

At -78 °C, add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete oxidation.

-

Cool the reaction mixture and perform an acidic workup to protonate the carboxylate salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acids by distillation or chromatography.

Epoxidation: Synthesis of 4-Ethyl-3,4-epoxyheptane

Epoxidation of 4-ethyl-3-heptene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. Epoxides are valuable intermediates due to their reactivity towards nucleophiles.

A Technical Guide to 4-Ethylheptane: Properties, Analysis, and Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethylheptane (CAS No. 2216-32-2), a branched-chain alkane. While not directly applicable to biological signaling or as an active pharmaceutical ingredient, its unique physical and chemical properties make it a valuable compound in foundational and applied chemical research, including areas relevant to the broader pharmaceutical industry such as analytical chemistry and process science.

Physicochemical and Spectroscopic Properties

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[1][2][3][4] As a branched alkane, its structure influences its physical properties when compared to its straight-chain isomer, n-nonane.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ | [1][2] |

| Molecular Weight | 128.26 g/mol | [1][2] |

| CAS Number | 2216-32-2 | [1][2] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 141 °C | [5][6] |

| Melting Point | -113.19 °C | [5] |

| Density | 0.741 g/mL | [6] |

| Refractive Index | 1.416 | [6] |

| Flash Point | 30 °C | [5] |

| Water Solubility | 242.2 µg/L | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of this compound.

| Spectroscopy Type | Characteristic Features |

| Mass Spectrometry (EI) | The mass spectrum shows characteristic fragmentation patterns for branched alkanes. Key fragments result from cleavage at the branched carbon. The molecular ion peak (M+) would be observed at m/z = 128.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum is typical for an alkane, dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks in other regions indicates the lack of functional groups.[2][7] |

| ¹H NMR Spectroscopy | The proton NMR spectrum would show complex overlapping signals in the 0.8-1.5 ppm range, characteristic of aliphatic protons. Signals for the methyl (CH₃) protons would appear most upfield, while the methine (CH) proton at the branch point would be the most downfield. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum would display unique signals for each chemically non-equivalent carbon atom, providing clear evidence of its branched structure. |

Core Research Applications & Methodologies

The research applications of this compound are primarily centered on its well-defined structure and physical properties.

Application in Fuel Science and Combustion Research